Dacinostat

描述

达西诺司他,也称为 LAQ824,是一种新型的组蛋白去乙酰化酶抑制剂。它属于羟肟酸类似物的类别,并表现出有效的抗癌活性。 达西诺司他在纳摩尔浓度下对各种癌细胞系有效,包括多发性骨髓瘤和急性髓系白血病 .

准备方法

达西诺司他是通过一系列涉及羟肟酸衍生物的化学反应合成的。 一种常见的合成路线包括将 4-氨甲基肉桂酸羟肟酸与各种试剂反应,形成最终化合物 . 工业生产方法通常涉及优化这些反应条件,以实现高收率和高纯度 .

化学反应分析

Anti-Cancer Activity

Dacinostat has demonstrated potent anti-cancer activity across various cancer cell lines, including breast cancer (MCF-7) and leukemia cells. Its mechanism involves:

-

Induction of cell cycle arrest and apoptosis.

-

Downregulation of DNA repair proteins, enhancing the efficacy of DNA-damaging agents used in chemotherapy .

Effects on Metabolism

Research indicates that this compound may also influence metabolic pathways:

-

It has been identified as a potential anti-obesity agent by promoting adipose thermogenesis and preventing diet-induced obesity in animal models .

-

The compound enhances metabolic gene expression through histone acetylation, leading to improved insulin sensitivity and reduced fat accumulation.

This compound represents a promising therapeutic agent due to its multifaceted chemical reactions impacting both cancer treatment and metabolic health. Ongoing research into its mechanisms will further elucidate its potential applications in clinical settings.

The insights gained from studying this compound's chemical reactions not only enhance our understanding of histone deacetylase inhibitors but also pave the way for developing more effective treatments for various diseases related to dysregulated gene expression and metabolism.

科学研究应用

Cancer Treatment

Dacinostat has been investigated for its anticancer properties across various malignancies:

- Solid Tumors : Initial phase II clinical trials conducted by Novartis focused on solid tumors; however, these studies were discontinued due to limited efficacy . Despite this, preclinical studies demonstrated that this compound effectively inhibits tumor growth and induces apoptosis in multiple cancer cell lines, including breast, prostate, and lung cancers .

- Hematological Malignancies : Research indicates that this compound is effective against hematological cancers. It enhances the proliferation of natural killer (NK) cells when combined with interleukin-2 (IL-2), suggesting a potential role in immunotherapy .

Mechanistic Insights

In studies involving hepatocellular carcinoma (HCC), this compound was found to inhibit cellular senescence induced by other drugs like Sorafenib by blocking specific cleavage pathways . This highlights its potential as an adjunct therapy to overcome drug resistance in cancer treatment.

Anti-Obesity Effects

Recent research has identified this compound as a promising candidate for obesity treatment. In animal models, it was shown to prevent high-fat diet-induced obesity and insulin resistance without adverse effects. The compound enhances adipose thermogenesis through transcriptional activation of thermogenic genes like Ucp1 and Ppargc1α . This discovery opens avenues for this compound's application in metabolic disorders.

Safety and Toxicity Profile

Clinical trials have reported that this compound is generally well-tolerated at lower doses, with dose-limiting toxicities including transaminitis and atrial fibrillation observed at higher doses . Understanding these safety profiles is critical for optimizing dosing regimens in future clinical applications.

Summary of Research Findings

作用机制

达西诺司他通过抑制组蛋白去乙酰化酶发挥作用,组蛋白去乙酰化酶是去除组蛋白蛋白上的乙酰基的酶。这种抑制导致乙酰化组蛋白的积累,从而导致更开放的染色质结构和基因表达增加。 达西诺司他的分子靶标包括 I 类、II 类和 IV 类组蛋白去乙酰化酶 . 其作用机制中涉及的途径包括诱导癌细胞的细胞周期阻滞、凋亡和分化 .

相似化合物的比较

达西诺司他与其他组蛋白去乙酰化酶抑制剂(如曲西诺司他和伏立诺司他)进行了比较。 虽然所有这些化合物都抑制组蛋白去乙酰化酶,但达西诺司他在其对多种组蛋白去乙酰化酶的广谱活性及其在纳摩尔浓度下有效的抗癌作用方面是独特的 . 类似化合物包括:

曲西诺司他: 另一种具有类似抗癌特性的有效组蛋白去乙酰化酶抑制剂.

生物活性

Dacinostat, also known as LAQ824, is a hydroxamate-based histone deacetylase (HDAC) inhibitor that has been explored for its potential anticancer activity. This compound has garnered interest due to its ability to modulate gene expression and induce apoptosis in various cancer cell lines. Here, we will delve into the biological activity of this compound, focusing on its mechanisms of action, effects on cancer cells, and relevant clinical findings.

This compound functions primarily by inhibiting HDAC enzymes, which play a crucial role in the regulation of histone acetylation. By blocking these enzymes, this compound promotes the acetylation of histones, leading to a more open chromatin structure that facilitates gene transcription. This process has significant implications for tumor suppressor genes and cell cycle regulators.

- Histone Acetylation : Increased acetylation of histones leads to the transcriptional activation of genes such as p21, which is a cyclin-dependent kinase inhibitor that regulates the cell cycle .

- Induction of Apoptosis : this compound treatment has been shown to induce apoptosis selectively in cancer cells while sparing normal cells. This is evident from studies demonstrating an increased sub-G1 population in cancer cell lines treated with this compound, indicative of apoptotic cells .

In Vitro Effects

This compound has been tested against various cancer cell lines, including HCT-116 (colon cancer) and NCI-H460 (lung cancer). The results indicate that:

- Cell Cycle Arrest : Treatment with this compound leads to G2/M phase arrest in tumor cells .

- Increased Apoptosis : Studies have reported enhanced apoptosis in specific neuroblastoma cell lines (Daoy and D283) following this compound treatment .

In Vivo Efficacy

This compound has demonstrated antitumor effects in xenograft models. Notably:

- Tumor Growth Inhibition : In animal models, this compound administration resulted in significant tumor growth inhibition, showcasing its potential as an effective therapeutic agent against solid tumors .

- Tolerability : Clinical trials have indicated that this compound is well-tolerated at doses that induce histone acetylation without severe dose-limiting toxicities .

Clinical Trials and Findings

This compound has undergone various clinical trials aimed at assessing its efficacy and safety profile:

- Phase I Trials : Initial studies focused on determining the maximum tolerated dose and pharmacokinetics. The trials revealed dose-limiting toxicities such as transaminitis and fatigue but no significant long-term adverse effects at lower doses .

- Phase II Trials : Although promising results were observed, further studies were discontinued due to limited efficacy in solid tumors .

Case Studies

A notable case study highlighted the use of this compound in combination with other therapies:

- Combination Therapy : In a study involving pancreatic cancer, this compound was shown to restore cytotoxic T lymphocyte activity against tumor cells when used alongside other immunotherapeutic agents . This suggests potential synergistic effects when combined with immune checkpoint inhibitors.

Summary Table of Biological Activities

属性

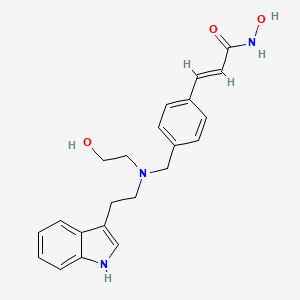

IUPAC Name |

(E)-N-hydroxy-3-[4-[[2-hydroxyethyl-[2-(1H-indol-3-yl)ethyl]amino]methyl]phenyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O3/c26-14-13-25(12-11-19-15-23-21-4-2-1-3-20(19)21)16-18-7-5-17(6-8-18)9-10-22(27)24-28/h1-10,15,23,26,28H,11-14,16H2,(H,24,27)/b10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWDQBBCUWLSASG-MDZDMXLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCN(CCO)CC3=CC=C(C=C3)C=CC(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)CCN(CCO)CC3=CC=C(C=C3)/C=C/C(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50870351 | |

| Record name | Dacinostat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50870351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

404951-53-7 | |

| Record name | Dacinostat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=404951-53-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dacinostat [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0404951537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dacinostat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17034 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dacinostat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50870351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DACINOSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V10P524501 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。